4-(3,4-Dichlorophenyl)-2-hydroxy-3,4-dihydro-2h-naphthalen-1-one
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Overview
Description
4-(3,4-Dichlorophenyl)-2-hydroxy-3,4-dihydro-2h-naphthalen-1-one is a chemical compound characterized by its unique structure, which includes a naphthalene ring substituted with a 3,4-dichlorophenyl group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-Dichlorophenyl)-2-hydroxy-3,4-dihydro-2h-naphthalen-1-one typically involves the reaction of 3,4-dichlorobenzaldehyde with 2-hydroxy-1-tetralone under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like ethanol. The mixture is heated under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques, such as recrystallization and chromatography, to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
4-(3,4-Dichlorophenyl)-2-hydroxy-3,4-dihydro-2h-naphthalen-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form a dihydro derivative.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-(3,4-Dichlorophenyl)-2-oxo-3,4-dihydro-2h-naphthalen-1-one.
Reduction: Formation of 4-(3,4-Dichlorophenyl)-2-hydroxy-3,4-dihydro-2h-naphthalen-1-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(3,4-Dichlorophenyl)-2-hydroxy-3,4-dihydro-2h-naphthalen-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 4-(3,4-Dichlorophenyl)-2-hydroxy-3,4-dihydro-2h-naphthalen-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
4-(3,4-Dichlorophenyl)-2-hydroxy-3,4-dihydro-2h-naphthalen-1-one can be compared with similar compounds, such as:
3,4-Dichlorophenyl isocyanate: Used as a chemical intermediate and in organic synthesis.
3-(3,4-Dichlorophenyl)-1,1-dimethylurea (DCMU): An algicide and herbicide that inhibits photosynthesis.
The uniqueness of this compound lies in its specific structure and the resulting chemical and biological properties, which differentiate it from other similar compounds.
Properties
IUPAC Name |
4-(3,4-dichlorophenyl)-2-hydroxy-3,4-dihydro-2H-naphthalen-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2O2/c17-13-6-5-9(7-14(13)18)12-8-15(19)16(20)11-4-2-1-3-10(11)12/h1-7,12,15,19H,8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVZFTTORFMNPDL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2C(=O)C1O)C3=CC(=C(C=C3)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80657713 |
Source
|
Record name | 4-(3,4-Dichlorophenyl)-2-hydroxy-3,4-dihydronaphthalen-1(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80657713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
124345-10-4 |
Source
|
Record name | 4-(3,4-Dichlorophenyl)-2-hydroxy-3,4-dihydronaphthalen-1(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80657713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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